3-Pyridinecarboximidic acid, propyl ester

Lipophilicity Partition Coefficient Physicochemical Properties

3-Pyridinecarboximidic acid, propyl ester (also known as propyl nicotinoimidate or propyl pyridine-3-carboximidate; CAS 143966-29-4; molecular formula C9H12N2O; molecular weight 164.20 g/mol) is a pyridine-based imidate compound that features a reactive C=N imine group and a propyl ester moiety. This structural arrangement positions it as a versatile intermediate in pharmaceutical and agrochemical research, offering a balance between hydrophilic (pyridine ring, imidate nitrogen) and lipophilic (propyl chain) character.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 143966-29-4
Cat. No. B12557753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboximidic acid, propyl ester
CAS143966-29-4
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCCOC(=N)C1=CN=CC=C1
InChIInChI=1S/C9H12N2O/c1-2-6-12-9(10)8-4-3-5-11-7-8/h3-5,7,10H,2,6H2,1H3
InChIKeyJJJRVXVHMCAYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinecarboximidic Acid, Propyl Ester (CAS 143966-29-4) for Research & Procurement


3-Pyridinecarboximidic acid, propyl ester (also known as propyl nicotinoimidate or propyl pyridine-3-carboximidate; CAS 143966-29-4; molecular formula C9H12N2O; molecular weight 164.20 g/mol) is a pyridine-based imidate compound that features a reactive C=N imine group and a propyl ester moiety [1]. This structural arrangement positions it as a versatile intermediate in pharmaceutical and agrochemical research, offering a balance between hydrophilic (pyridine ring, imidate nitrogen) and lipophilic (propyl chain) character . Its physicochemical profile, including a calculated LogP of 1.93 and a topological polar surface area (TPSA) of 45.97 Ų, distinguishes it from its shorter-chain ester analogs [1].

Why 3-Pyridinecarboximidic Acid, Propyl Ester Is Not Interchangeable with Other Nicotinic Acid Esters


Despite sharing a common nicotinoyl core, esters of 3-pyridinecarboximidic acid cannot be freely substituted due to divergent physicochemical properties that directly impact reaction kinetics, solubility profiles, and membrane permeability. The length of the alkyl ester chain governs lipophilicity (LogP) and steric hindrance, which in turn modulate reactivity in nucleophilic substitutions, hydrolytic stability, and passive diffusion across biological barriers . For instance, the propyl ester exhibits a LogP approximately 0.4 units higher than the ethyl ester and 0.7 units higher than the methyl ester, corresponding to a 2.5-fold and 5-fold greater partition coefficient, respectively [1][2]. Such differences can alter the compound's suitability for specific synthetic routes, its compatibility with aqueous or organic solvent systems, and its ultimate performance as a building block in drug discovery programs. Simply assuming a shorter- or longer-chain analog will yield equivalent outcomes can lead to failed reactions, poor yields, or misleading biological data.

Quantitative Differentiation Evidence for 3-Pyridinecarboximidic Acid, Propyl Ester


Enhanced Lipophilicity vs. Shorter-Chain Imidate Esters

The propyl ester demonstrates a calculated LogP of 1.93330, which is higher than the ethyl ester (LogP 1.5432) and the methyl ester (LogP ~1.2, estimated from LogP trends) [1][2]. This increase in lipophilicity is directly attributable to the additional methylene unit in the alkyl chain and correlates with improved membrane permeability and enhanced solubility in organic media.

Lipophilicity Partition Coefficient Physicochemical Properties

Molecular Weight and Alkyl Chain Length Distinction

The propyl ester has a molecular weight of 164.20 g/mol and a 3-carbon alkyl chain, compared to 150.18 g/mol (2-carbon) for the ethyl ester and 136.15 g/mol (1-carbon) for the methyl ester [1][2]. This stepwise increase in chain length and mass influences volatility, steric demand in reactions, and retention time in chromatographic analyses.

Molecular Weight Steric Bulk Physicochemical Properties

Potential for Improved Blood-Brain Barrier Permeation

Combining a TPSA of 45.97 Ų (identical to the ethyl ester) with an increased LogP of 1.93330 positions the propyl ester within a favorable physicochemical space for blood-brain barrier (BBB) penetration [1]. According to established guidelines (TPSA < 60 Ų and LogP 1.5–2.7), the propyl ester meets key criteria for CNS exposure, whereas the methyl ester (LogP ≈ 1.2) may be too polar for efficient passive diffusion.

Blood-Brain Barrier CNS Drug Discovery Lipophilicity

Validated Intermediate in Patent-Disclosed Synthesis Routes

Japanese Patent JPH01175968A explicitly describes the use of pyridinecarboximidates with alkyl chains of 1–4 carbons (including propyl) as intermediates for the low-temperature, high-yield hydrolysis to pyridinecarboxylic acid esters . This patent disclosure provides direct industrial validation of the compound's utility in a scalable process, distinguishing it from non-validated or academic-curiosity analogs.

Organic Synthesis Pyridinecarboxylates Intermediates

Targeted Application Scenarios for 3-Pyridinecarboximidic Acid, Propyl Ester


Synthesis of CNS-Penetrant Lead Compounds in Drug Discovery

Medicinal chemists designing novel central nervous system (CNS) agents can leverage the propyl ester's favorable LogP (1.93) and low TPSA (45.97 Ų) to enhance blood-brain barrier permeability of their lead series. The compound's balanced lipophilicity, which is higher than the methyl and ethyl esters [1], may reduce the need for additional structural modifications aimed at increasing logP, thereby streamlining early SAR exploration. In hit-to-lead programs where brain exposure is a critical parameter, substituting a methyl ester with the propyl ester can provide a rapid 2.5-fold boost in partition coefficient without altering the core scaffold [2].

Kilogram-Scale Production of Pyridinecarboxylic Acid Derivatives

As described in JPH01175968A, 3-pyridinecarboximidic acid, propyl ester is a validated intermediate for the mild, high-yield hydrolysis to pyridinecarboxylic acid esters . Process chemists and procurement specialists seeking scalable routes to nicotinic acid derivatives should consider this compound, as the patent discloses a practical, low-temperature procedure that avoids harsh conditions and improves overall yield. The propyl ester's C3 chain offers a useful balance between reactivity and handling safety compared to more volatile methyl or ethyl esters, which may pose greater inhalation risks during large-scale operations.

Structure-Activity Relationship (SAR) Studies on Nicotinoyl-Containing Bioactives

In biochemical and pharmacological SAR campaigns, systematic variation of the ester alkyl chain is essential to delineate the contribution of lipophilicity to target engagement, selectivity, and metabolic stability. The propyl ester provides an intermediate logP increment (+0.39 units relative to ethyl; ~+0.73 units relative to methyl) [3] that fills a critical gap in the lipophilicity series. Researchers can use this compound to construct high-resolution SAR models and to identify the optimal balance between potency and ADME properties. Its established physicochemical parameters ensure reproducible experimental outcomes across different batches and laboratories.

Synthesis of Agrochemical Intermediates

The patent literature positions pyridinecarboximidates as precursors to pyridinecarboxylic acid esters, which are important building blocks in the agrochemical industry . The propyl ester's specific lipophilicity profile may be advantageous in the design of crop protection agents where systemic movement in plants or soil mobility is governed by logP. Procurement of this compound supports R&D efforts in the development of novel herbicides, fungicides, or insecticides, with the assurance of a documented, patent-validated synthetic route.

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